Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)-
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Overview
Description
Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the production of oxazole derivatives often utilizes flow chemistry techniques. This method allows for the rapid and efficient synthesis of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide packed in a reactor . This approach not only improves the safety profile of the reaction but also provides pure products without the need for additional purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable aromatic oxazoles.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing ones on the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide, DBU, and bromotrichloromethane are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aromatic oxazoles, while reduction can produce different oxazoline derivatives .
Scientific Research Applications
Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: This compound has a similar oxazole ring structure but with different substituents.
Oxazole, 2-ethyl-4,5-dihydro-: Another oxazole derivative with an ethyl group attached to the ring.
Uniqueness
Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-ethenyl-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl3NO/c1-2-4-3-11-5(10-4)6(7,8)9/h2,4H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULYGAMSFOICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=N1)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461620 |
Source
|
Record name | Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271260-81-2 |
Source
|
Record name | Oxazole, 4-ethenyl-4,5-dihydro-2-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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